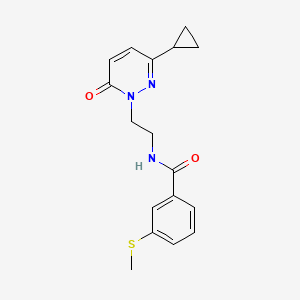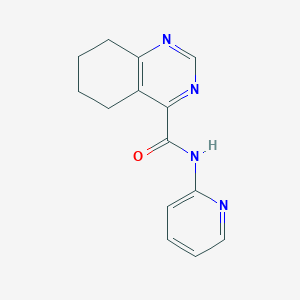
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide is a unique compound within the chemical realm, presenting a fusion of various functional groups that bestow it with distinct properties and potential applications. This compound is characterized by its pyridazine core, linked via an ethyl chain to a benzamide moiety, featuring a cyclopropyl group and a methylthio substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide can be accomplished through multi-step organic synthesis. The initial step often involves the formation of the pyridazine ring, which is achieved through the cyclization of appropriate precursors. Subsequent steps include the introduction of the cyclopropyl and methylthio groups under controlled conditions, followed by coupling with benzamide derivatives. Reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure parameters to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound demands scalable processes. Commonly, flow chemistry techniques are employed to optimize reaction efficiency and throughput. Automated synthesisers and continuous reactors play a pivotal role in maintaining consistent quality and enabling large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can participate in a variety of chemical reactions, including:
Oxidation: The presence of the thioether moiety allows for selective oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzamide or pyridazine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Substitution: Various halogenated compounds and base catalysts are utilized to facilitate substitution reactions.
Major Products
The major products depend on the specific reaction:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyridazine ring.
Substitution: Derivatives with new functional groups, potentially enhancing the compound's reactivity or stability.
Applications De Recherche Scientifique
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide finds significant applications in multiple domains:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, potentially serving as a lead compound in drug development.
Industry: Utilized in the creation of advanced materials or as a catalyst in specific industrial reactions.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can influence biochemical pathways, such as signaling cascades or metabolic processes, thereby modulating physiological responses.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide stands out due to its unique combination of functional groups, which can impart distinct reactivity and stability. Similar compounds include:
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylsulfinyl)benzamide
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylsulfonyl)benzamide
N-(2-(3-cyclopropyl-6-hydroxy-1(6H)-yl)ethyl)-3-(methylthio)benzamide
So, there's your deep dive into the world of this compound. Not your average bedtime read, but fascinating nonetheless! What do you think?
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-23-14-4-2-3-13(11-14)17(22)18-9-10-20-16(21)8-7-15(19-20)12-5-6-12/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCRMBGQYFNITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-imidazol-1-ylpropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2465379.png)



![N-[(4-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2465387.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2465388.png)
![6-[(3-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2465389.png)

![4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B2465394.png)
![2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2465395.png)

